molecular formula C7H8N2O2 B029282 Nudifloramide CAS No. 701-44-0

Nudifloramide

Cat. No.: B029282
CAS No.: 701-44-0
M. Wt: 152.15 g/mol
InChI Key: JLQSXXWTCJPCBC-UHFFFAOYSA-N
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Description

N-methyl-6-pyridone-3-carboxamide is a pyridone that is 2-pyridone substituted with a carboxamide group at C-5 and a methyl group at N-1. It has a role as a metabolite and a mouse metabolite. It is a pyridinecarboxamide, a pyridone and a member of methylpyridines.
N1-Methyl-2-pyridone-5-carboxamide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a natural product found in Mallotus macrostachyus with data available.
N-methyl-2-pyridone-5-carboxamide is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea;  2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. N-methyl-2-pyridone-5-carboxamide (2PY) is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation. Increased serum 2PY concentrations are observed in chronic renal failure (CRF) patients, which along with the deterioration of kidney function and its toxic properties (significant inhibition of PARP-1), suggests that 2PY is an uremic toxin. (A3294).

Biological Activity

Nudifloramide is a metabolite that has garnered attention for its potential biological activities, particularly in the context of metabolic health and disease. This article explores the biological activity of this compound, drawing on various studies and case reports to provide a comprehensive overview.

This compound, chemically known as N-methyl-2-pyridone-5-carboxamide, is derived from the metabolism of nicotinamide. It is involved in several biochemical pathways, primarily related to energy metabolism and redox reactions. The compound's molecular structure and properties can be summarized in the following table:

PropertyValue
Molecular FormulaC7_7H8_8N2_2O
Molecular Weight136.15 g/mol
CAS Number202312-19-5
SolubilitySoluble in water

Metabolic Role

Recent studies have indicated that this compound plays a significant role in metabolic pathways associated with obesity and cognitive function. In a study examining the brain metabolome altered by obesity, this compound was identified as one of the metabolites significantly affected by obesity in both male and female subjects . This suggests that this compound may be involved in metabolic dysregulation associated with obesity.

Impact on Cardiovascular Health

This compound has also been implicated in cardiovascular health. In a case-control study investigating urinary metabolic markers for stroke risk, this compound levels were measured alongside other metabolites to assess their correlation with cardiovascular events . The study found that alterations in this compound levels could serve as potential biomarkers for assessing stroke risk, indicating its relevance in cardiovascular pathology.

Case Studies

Case Study 1: Obesity and Brain Metabolomics

In a detailed analysis of metabolic changes in ob/ob mice (a model for obesity), this compound was one of the metabolites that showed significant variation when compared to wild-type mice. This study highlighted that this compound's levels were correlated with changes in cognitive function and behavior, particularly in females . The implications of these findings suggest that this compound may play a role in the neurobiological impacts of obesity.

Case Study 2: Nutritional Intervention

A nutritional intervention study conducted on children revealed that supplementation with multi-B vitamins led to significant increases in this compound levels among participants. This intervention aimed to address deficiencies and improve overall metabolic health . The results indicated that this compound could be a useful marker for monitoring nutritional interventions and their effects on metabolism.

The biological activity of this compound may be attributed to its involvement in redox reactions and energy metabolism. It is synthesized from 1-methylnicotinamide through an enzymatic reaction catalyzed by aldehyde oxidase, which plays a critical role in the metabolism of nicotinamide derivatives .

Enzymatic Reaction

The reaction can be summarized as follows:

1 Methylnicotinamide+O2+H2OThis compound+H2O2+H+\text{1 Methylnicotinamide}+\text{O}_2+\text{H}_2\text{O}\rightarrow \text{this compound}+\text{H}_2\text{O}_2+\text{H}^+

This reaction highlights how this compound is produced during the oxidative metabolism of nicotinamide, linking it directly to energy production processes within cells.

Properties

IUPAC Name

1-methyl-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSXXWTCJPCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220374
Record name N'-Methyl-2-pyridone-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N1-Methyl-2-pyridone-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

701-44-0
Record name N1-Methyl-2-pyridone-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Methyl-2-pyridone-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Methyl-2-pyridone-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NUDIFLORAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68139USC7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N1-Methyl-2-pyridone-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is nudifloramide, and why is its presence in breast milk significant?

A1: this compound is a metabolite of nicotinamide, also known as vitamin B3. [] While not a vitamin itself, its presence in breast milk provides insights into the metabolism of B vitamins, particularly niacin, in lactating mothers. [] This is significant because B vitamins are crucial for infant growth and development. []

Q2: How was this compound quantified in breast milk in the provided study?

A2: The study utilized a novel method involving isotope dilution, enzymatic treatment, and protein precipitation of breast milk samples. [] This prepared the samples for analysis using reversed-phase liquid chromatography coupled with tandem mass spectrometry. [] This approach allowed for accurate quantification of this compound alongside 17 other water-soluble vitamins and their metabolites. []

Q3: What can the presence of this compound in breast milk tell us about an infant's health?

A3: While the study primarily focused on developing and validating a method for quantifying this compound and other B vitamins in breast milk, its presence can potentially serve as a biomarker for future research. [] Further investigation is needed to determine if variations in this compound levels correlate with specific health outcomes in infants. This information could then be used to develop targeted interventions to improve infant health outcomes.

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